What are the chemical properties of Thioglycine?
What are the chemical properties of Thioglycine?
An In-depth Technical Guide to the Chemical Properties of Thioglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioglycine, the sulfur analog of the amino acid glycine (B1666218), is a molecule of significant interest due to its unique chemical properties and biological activities. As an organosulfur compound, it serves as a hydrogen sulfide (B99878) (H₂S) donor, a crucial signaling molecule in various physiological processes. This technical guide provides a comprehensive overview of the chemical properties of thioglycine, including its structure, acidity, redox activity, and reactivity. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its role in relevant signaling pathways. This document is intended to be a valuable resource for researchers in chemistry, biology, and pharmacology, particularly those involved in drug design and development.
Introduction
Thioglycine, systematically named 2-aminoethanethioic S-acid, is the simplest thioamino acid.[1] Its structure incorporates both an amino group and a thiol group, rendering it a bifunctional molecule with a rich chemical profile. The presence of the thiol group is central to its reactivity, making it a potent nucleophile, a metal chelator, and a precursor to the gasotransmitter hydrogen sulfide (H₂S).[2][3] Understanding the fundamental chemical properties of thioglycine is essential for harnessing its therapeutic potential and for the development of novel H₂S-based drugs.
Physicochemical Properties
Thioglycine is a white solid that is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₅NOS | [1] |
| Molecular Weight | 91.13 g/mol | [1] |
| Appearance | White solid | [3] |
| Solubility | Soluble in water and DMSO (10 mg/ml) | [3] |
Acidity and pKa Values
| Ionizable Group | Estimated pKa Range | Reference (Analogous Compounds) |
| Amino Group (-NH₃⁺) | 9.0 - 10.5 | [4] |
| Thiol Group (-SH) | 8.0 - 10.5 | [4][5] |
Representative Experimental Protocol: pKa Determination by ¹H NMR Spectroscopy
This protocol describes a general method for determining the pKa values of an amino acid like thioglycine using ¹H NMR spectroscopy. The principle relies on monitoring the change in the chemical shift of protons adjacent to the ionizable groups as a function of pH.
Materials:
-
Thioglycine
-
Deuterium oxide (D₂O)
-
0.1 M DCl in D₂O
-
0.1 M NaOD in D₂O
-
NMR spectrometer
-
pH meter calibrated for D₂O
-
NMR tubes
Procedure:
-
Dissolve a known amount of thioglycine in D₂O to a final concentration of approximately 10 mM in an NMR tube.
-
Calibrate the pH meter using standard buffer solutions in D₂O.
-
Measure the initial pD of the thioglycine solution. (Note: pD = pH + 0.4)
-
Acquire a ¹H NMR spectrum of the initial solution.
-
Titrate the solution by adding small aliquots of 0.1 M DCl. After each addition, mix the solution thoroughly and measure the pD.
-
Acquire a ¹H NMR spectrum at each pD point. Continue until a low pD (e.g., pD 1-2) is reached.
-
Repeat the titration in a separate experiment starting from the initial pD and adding small aliquots of 0.1 M NaOD until a high pD (e.g., pD 11-12) is reached, acquiring a ¹H NMR spectrum at each step.
-
Identify the protons whose chemical shifts are sensitive to the change in pD. These will be the protons on the α-carbon.
-
Plot the chemical shift (δ) of these protons as a function of pD.
-
Fit the titration data to the Henderson-Hasselbalch equation to determine the pKa values for the amino and thiol groups. The inflection points of the resulting sigmoidal curve correspond to the pKa values.[6]
Redox Properties
The thiol group of thioglycine can undergo oxidation-reduction reactions. The most common is the two-electron oxidation to form the corresponding disulfide, dithioglycine. The redox potential of the thioglycine/dithioglycine couple is a measure of its tendency to be oxidized. While a specific standard redox potential for thioglycine has not been reported, it is expected to be in a similar range to other small molecule thiols like cysteine. The redox potential of thiol-disulfide systems is generally pH-dependent.[7]
Representative Experimental Protocol: Redox Potential Determination by Cyclic Voltammetry
This protocol outlines a general method for determining the redox potential of a thiol-containing compound like thioglycine using cyclic voltammetry.
Materials:
-
Thioglycine
-
Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable buffer)
-
Working electrode (e.g., glassy carbon or gold electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare a solution of thioglycine (e.g., 1-10 mM) in the supporting electrolyte solution.
-
Set up the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the thioglycine solution.
-
Deaerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan. The potential is swept from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the thiol group, and then the scan is reversed.
-
Record the resulting current as a function of the applied potential. The voltammogram will show an anodic peak corresponding to the oxidation of thioglycine to its disulfide and, on the reverse scan, a cathodic peak for the reduction of the disulfide back to the thiol.
-
The formal redox potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials (E°' = (Epa + Epc) / 2).
-
The experiment should be repeated at various scan rates to assess the reversibility of the redox process.
Reactivity and Stability
Thioglycine exhibits reactivity characteristic of both amines and thiols. The thiol group is a strong nucleophile and can participate in various reactions.
-
H₂S Donor Activity: In the presence of bicarbonate, thioglycine decomposes to release hydrogen sulfide (H₂S).[2] This property is central to its biological activity. It is stable under acidic and basic conditions in the absence of bicarbonate.[2]
-
Reaction with Aldehydes and Ketones: Like other thiols, thioglycine is expected to react with aldehydes and ketones to form thioacetals.
-
Metal Chelation: The presence of both the amino and thiol groups makes thioglycine a potential chelating agent for various metal ions. While specific stability constants for thioglycine-metal complexes are not widely reported, it is expected to form stable complexes with soft metal ions.[8] The stability constants for the related molecule, glycine, with various metal ions are well-documented.[9]
Biological Activity and Signaling Pathways
The primary biological significance of thioglycine stems from its ability to act as an H₂S donor. H₂S is a gasotransmitter involved in a multitude of physiological processes, including vasorelaxation, cardioprotection, and neurotransmission.
Thioglycine has been shown to enhance the formation of cyclic guanosine (B1672433) monophosphate (cGMP).[2] H₂S, released from thioglycine, activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. Increased cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of downstream effects, including the relaxation of smooth muscle cells.[8]
Synthesis
Thioglycine can be synthesized from its corresponding N-protected glycine derivative. A representative protocol is outlined below.
Representative Experimental Protocol: Synthesis of Thioglycine
This protocol is adapted from general methods for the synthesis of thioacids from amino acids.
Materials:
-
N-Boc-glycine
-
Dichloromethane (DCM)
-
Hydrogen sulfide (H₂S) gas
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of N-Boc-glycine: Dissolve N-Boc-glycine in anhydrous DCM. Add 1,1'-carbonyldiimidazole (CDI) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Thiolation: Cool the reaction mixture to 0 °C and bubble H₂S gas through the solution for a specified period. The reaction progress can be monitored by TLC.
-
Deprotection: After the thiolation is complete, remove the solvent under reduced pressure. Dissolve the crude product in a 1:1 mixture of DCM and TFA and stir at room temperature to remove the Boc protecting group.
-
Purification: After deprotection, concentrate the reaction mixture under reduced pressure. The crude thioglycine can be purified by recrystallization or chromatography.
Conclusion
Thioglycine is a versatile molecule with a rich chemical profile that underpins its significant biological activities. Its role as an H₂S donor makes it a valuable tool for studying the physiological effects of this gasotransmitter and a promising lead compound in drug development. While there is a need for more extensive characterization of its quantitative chemical properties, such as its pKa values and redox potential, the information currently available provides a strong foundation for further research. The experimental protocols and data presented in this guide are intended to facilitate these future investigations and to aid in the rational design of new therapeutic agents based on the thioglycine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Typical pKa of thiol groups - Human Homo sapiens - BNID 103537 [bionumbers.hms.harvard.edu]
- 6. ijtsrd.com [ijtsrd.com]
- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR determination of pKa values in α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
